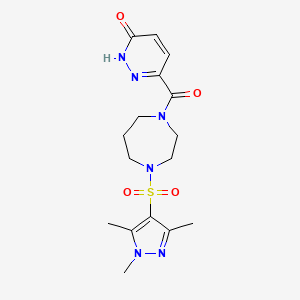
3-(2-Bromobenzenesulfonamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Bromobenzenesulfonamido)propanoic acid” is a chemical compound with the molecular weight of 308.15 . It is also known as N-[(2-bromophenyl)sulfonyl]-beta-alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO4S . The InChI Code for this compound is 1S/C9H10BrNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 308.15 .科学的研究の応用
Synthesis of Keto Acids and Halogen Compounds
Research by Seed et al. (2003) describes the synthesis of keto acids, highlighting the utility of bromobenzene derivatives in acylation and Friedel-Crafts reactions. This work underscores the versatility of bromobenzene compounds in organic synthesis, offering pathways to create structurally diverse molecules (Seed, Sonpatki, & Herbert, 2003).
Advances in Polymer Science
Shreepathi and Holze (2006) explored the synthesis of polyaniline colloids using dodecylbenzenesulfonic acid as a surfactant and dopant, demonstrating its role in producing stable, conductive polymer dispersions. This study highlights the application of sulfonamido compounds in enhancing the properties and stability of conducting polymers (Shreepathi & Holze, 2006).
Organoborane Chemistry
Zaidlewicz and Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their subsequent transformation into boronates, emphasizing the role of bromophenyl derivatives in the development of boron-based compounds for organic synthesis and potential applications in drug discovery (Zaidlewicz & Wolan, 2002).
Catalysis and CO2 Reduction
Research by Bhugun, Lexa, and Savéant (1996) showed the catalytic role of iron(0) porphyrins in the electrochemical reduction of CO2, with the addition of weak Brönsted acids improving catalysis. This work suggests potential applications of similar compounds in catalysis and environmental chemistry (Bhugun, Lexa, & Savéant, 1996).
Development of Metal-Organic Frameworks
Mietrach et al. (2009) described the use of sulfonic acid analogs of terephthalic and trimesic acid in synthesizing metal-organic frameworks (MOFs) with enhanced thermal stability. This study illustrates the importance of sulfonamido-based linkers in constructing MOFs for potential applications in gas storage, separation, and catalysis (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).
Safety and Hazards
特性
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPLGSMFCYFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)



![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2825466.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)
